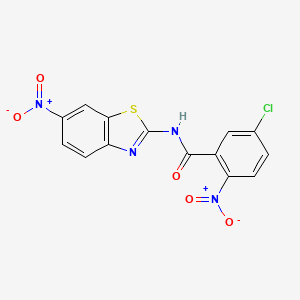

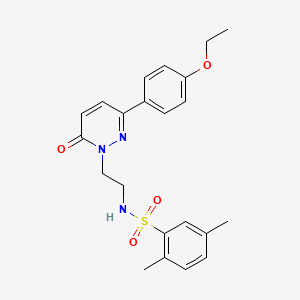

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicine, agriculture, and environmental science. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, physiological effects, and biochemical properties.

科学的研究の応用

Synthesis and Biological Evaluation

- Antitumor Agents: Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties. A specific derivative exhibited significant in vivo inhibitory effects on tumor growth, underscoring the potential of these compounds in cancer therapy (Yoshida et al., 2005).

Chemical Reactivity and Applications

- Reactivity Enhancements: N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines, including 5-chloro and 6-nitro derivatives, have been identified as highly efficient reagents for the conversion of primary and secondary amines to diprotected guanidines, demonstrating the compound's utility in synthetic chemistry (Musiol & Moroder, 2001).

Antiparasitic Properties

- Antileishmanial and Antitrichomonas Activities: Derivatives of benzothiazole have been investigated for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. These studies highlighted the importance of the chemical structure of the substituent for antiprotozoal properties, with certain compounds showing promising activity against parasites (Delmas et al., 2002).

Organic Magnetic Materials

- Hydrogen Bonds in Magnetic Materials: Studies on benzimidazole-based organic magnetic materials, including derivatives like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, have explored the role of hydrogen bonds in crystal scaffolding and exchange linkers. This research contributes to the understanding of the structural factors influencing magnetic properties (Ferrer et al., 2001).

作用機序

Target of action

Nitroaromatic compounds, like “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide”, are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . They can interact with various biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.

Mode of action

Nitroaromatic compounds can undergo reduction reactions in biological systems, leading to the formation of reactive species that can interact with cellular components . .

Biochemical pathways

The exact biochemical pathways affected by “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” are unknown without specific research. Nitroaromatic compounds can participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence these properties .

Action environment

The action, efficacy, and stability of “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN4O5S/c15-7-1-4-11(19(23)24)9(5-7)13(20)17-14-16-10-3-2-8(18(21)22)6-12(10)25-14/h1-6H,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEBRQYGCIMKFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567996.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2567997.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclohexylacetamide](/img/structure/B2567999.png)

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2568002.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2568003.png)

![N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2568006.png)

![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)